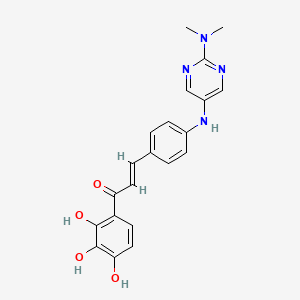

Chalcones A-N-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H20N4O4 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(E)-3-[4-[[2-(dimethylamino)pyrimidin-5-yl]amino]phenyl]-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H20N4O4/c1-25(2)21-22-11-15(12-23-21)24-14-6-3-13(4-7-14)5-9-17(26)16-8-10-18(27)20(29)19(16)28/h3-12,24,27-29H,1-2H3/b9-5+ |

InChI Key |

DYNGZTFQOLESRC-WEVVVXLNSA-N |

Isomeric SMILES |

CN(C)C1=NC=C(C=N1)NC2=CC=C(C=C2)/C=C/C(=O)C3=C(C(=C(C=C3)O)O)O |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC2=CC=C(C=C2)C=CC(=O)C3=C(C(=C(C=C3)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanism of Chalcone A-N-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective mechanism of Chalcone A-N-5, a promising trihydroxy chalcone derivative. The information presented is synthesized from available scientific literature and is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease.

Core Mechanism of Action: A Dual-Pronged Approach

Chalcone A-N-5 exhibits a potent neuroprotective effect through a dual mechanism of action, targeting two key pathological processes implicated in neurodegeneration: the aggregation of amyloid-β (Aβ) peptides and ferroptosis, a form of iron-dependent programmed cell death.

Inhibition of Amyloid-β Aggregation

A hallmark of Alzheimer's disease is the accumulation of Aβ plaques in the brain. Chalcone A-N-5 has been shown to effectively inhibit the aggregation of Aβ1-42, a primary component of these plaques. The proposed mechanism involves the interaction of the chalcone's hydroxyl groups with the Aβ peptide, thereby preventing the conformational changes that lead to the formation of neurotoxic oligomers and fibrils. This inhibitory action helps to reduce the overall amyloid burden and its associated cytotoxicity.

Attenuation of Ferroptosis

Ferroptosis is a recently identified form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This process is increasingly recognized as a significant contributor to neuronal loss in various neurodegenerative conditions. Chalcone A-N-5 acts as a potent inhibitor of ferroptosis. Its neuroprotective effects in this context are attributed to its ability to reduce lipid peroxidation. The trihydroxy substitution pattern on the chalcone scaffold is believed to be crucial for this activity, likely through its radical-scavenging and iron-chelating properties. By mitigating lipid peroxidation, Chalcone A-N-5 helps to preserve the integrity of neuronal membranes and prevent this form of cell death.

Signaling Pathways and Molecular Interactions

The neuroprotective effects of chalcones, including A-N-5, are mediated through the modulation of several key signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for Chalcone A-N-5 and related trihydroxy chalcones. It is important to note that detailed quantitative data for Chalcone A-N-5 is limited in the publicly available literature.

Table 1: Inhibition of Aβ1-42 Aggregation by Trihydroxy Chalcones

| Compound | Concentration (µM) | Inhibition (%) | Reference |

| Trihydroxy Chalcone 14a | 25 | 76.3 | [1] |

| Trihydroxy Chalcone 14b | 25 | 72.1 | [1] |

| Trihydroxy Chalcone 14c | 25 | 70.3 | [1] |

Table 2: Neuroprotective Effects of Chalcone A-N-5

| Assay | Condition | Effect of Chalcone A-N-5 | Reference |

| Cytotoxicity | < 100 µM in SH-SY5Y cells | No significant cytotoxicity (IC50 > 1 mM) | MedChemExpress |

| Cell Proliferation | SH-SY5Y cells | Promotes cell proliferation | MedChemExpress |

| Ferroptosis Inhibition | RSL or erastin-induced | Inhibits ferroptosis | MedChemExpress |

| Lipid Peroxidation | Aβ1-42 induced | Reduces lipid peroxidation levels | MedChemExpress |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the neuroprotective effects of Chalcone A-N-5. These protocols are based on standard procedures reported in the literature for similar compounds.

Thioflavin T (ThT) Assay for Aβ1-42 Aggregation

This assay is used to monitor the formation of amyloid fibrils in the presence and absence of an inhibitor.

Protocol:

-

Preparation of Aβ1-42 Monomers:

-

Dissolve synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

-

Incubate for 1 hour at room temperature to ensure monomerization.

-

Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas.

-

Store the resulting peptide film at -80°C.

-

Prior to use, dissolve the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM and then dilute to the desired working concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

-

Aggregation Assay:

-

In a 96-well black plate, combine the Aβ1-42 solution (final concentration, e.g., 10 µM) with various concentrations of Chalcone A-N-5 or vehicle (DMSO).

-

Add Thioflavin T solution to each well to a final concentration of 20 µM.

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to obtain aggregation curves.

-

Calculate the percentage of inhibition by comparing the fluorescence intensity of samples with Chalcone A-N-5 to the vehicle control at the plateau phase.

-

Cell Viability Assay (MTT Assay) in SH-SY5Y Cells

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Treatment:

-

Seed the SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Chalcone A-N-5 or vehicle for the desired duration (e.g., 24 or 48 hours).

-

To assess neuroprotection, pre-treat the cells with Chalcone A-N-5 for a specified time (e.g., 2 hours) before exposing them to a neurotoxic insult (e.g., Aβ1-42 oligomers or a ferroptosis inducer like erastin or RSL3).

-

-

MTT Assay:

-

After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Express cell viability as a percentage of the vehicle-treated control.

-

Lipid Peroxidation Assay (BODIPY 581/591 C11)

This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.

Protocol:

-

Cell Preparation and Treatment:

-

Culture and treat SH-SY5Y cells as described in the cell viability assay protocol. The treatment will involve Chalcone A-N-5 and a lipid peroxidation inducer (e.g., erastin, RSL3, or Aβ1-42).

-

-

Probe Loading:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with the BODIPY 581/591 C11 probe (e.g., 2 µM in PBS) for 30 minutes at 37°C in the dark.

-

-

Detection:

-

Wash the cells with PBS to remove excess probe.

-

Analyze the cells using a fluorescence microscope or a flow cytometer. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm).

-

-

Data Analysis:

-

Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

-

Conclusion

Chalcone A-N-5 represents a promising neuroprotective agent with a novel dual mechanism of action that addresses both amyloid pathology and ferroptotic cell death. Its ability to inhibit Aβ aggregation and reduce lipid peroxidation highlights its potential as a multi-target therapeutic for Alzheimer's disease and other neurodegenerative disorders. Further research is warranted to fully elucidate its in vivo efficacy and safety profile. This guide provides a foundational understanding of the core mechanisms and experimental approaches to facilitate continued investigation into this important class of compounds.

References

The Biological Activity of Hydroxylated Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids widely found in plants and are precursors in the biosynthesis of other flavonoids.[1] Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] Hydroxylated chalcones, characterized by the presence of one or more hydroxyl (-OH) groups on their aromatic rings, have garnered significant scientific interest due to their diverse and potent biological activities. The position and number of these hydroxyl groups are critical determinants of their efficacy and mechanism of action.[3][4] This technical guide provides an in-depth overview of the biological activities of hydroxylated chalcones, focusing on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development.

Antioxidant Activity

Hydroxylated chalcones are potent antioxidants, primarily due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is significantly influenced by the hydroxylation pattern on both aromatic rings.[5] Compounds with ortho- or para-dihydroxy substitution on the B-ring, such as 3,4-dihydroxychalcones, exhibit high radical scavenging activity. The presence of a 2'-hydroxy group on the A-ring also contributes to the antioxidant potential.

Quantitative Antioxidant Activity Data

The antioxidant activity of hydroxylated chalcones is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher antioxidant potency.

| Compound Name | Substitution Pattern | Antioxidant Activity (IC50) | Reference |

| Butein | 2',3,4,4'-Tetrahydroxy | Potent antioxidant | |

| Isoliquiritigenin | 2',4',4-Trihydroxy | Potent tyrosinase inhibitor and antioxidant | |

| 2′,4′,4-Trihydroxychalcone | 2',4',4-Trihydroxy | Most active antioxidant in a tested series | |

| 4-Hydroxychalcone | 4-Hydroxy | Potent antioxidant | |

| 3,4-Dihydroxychalcone | 3,4-Dihydroxy | High antioxidant activity | |

| Pentahydroxy-substituted chalcone | Pentahydroxy | IC50 of 1 μM (HOCl scavenger) | |

| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | 4'-Fluoro, 2'-hydroxy, 2,3-dimethoxy | IC50 of 190 µg/mL (DPPH) |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of hydroxylated chalcones by measuring their ability to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Hydroxylated chalcone samples

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader (517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the hydroxylated chalcone samples and ascorbic acid in methanol or ethanol to prepare stock solutions. From these, create a series of dilutions to be tested.

-

Assay:

-

To a 96-well plate, add a specific volume of the chalcone sample or standard solution.

-

Add the DPPH working solution to each well.

-

Include a control containing only the solvent and the DPPH solution.

-

Include a blank for each sample concentration containing the sample and the solvent without the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Hydroxylated chalcones exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. They are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). The underlying mechanisms often involve the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), as well as the modulation of signaling pathways like Nuclear Factor-kappa B (NF-κB).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of hydroxylated chalcones is frequently assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Name | Assay | Cell Line | IC50 (µM) | Reference |

| 2',4',6'-Trihydroxychalcone | NO Production | RAW 264.7 | 12.5 | |

| 4,2',4'-Trihydroxy-3-prenylchalcone | NO Production | RAW 264.7 | 5.8 | |

| Licochalcone A | NO Production | RAW 264.7 | 3.35 | |

| 4-Hydroxy-3',4',5'-trimethoxychalcone | TNF-α Release | RAW 264.7 | 8.2 |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes the quantification of NO production by measuring its stable metabolite, nitrite, in the supernatant of LPS-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Hydroxylated chalcone samples

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the hydroxylated chalcone samples for a specified time (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

Mix equal volumes of the collected supernatant with Griess reagent (prepared by mixing equal parts of Solution A and Solution B immediately before use).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Signaling Pathway: NF-κB Inhibition

A key mechanism of the anti-inflammatory action of hydroxylated chalcones is the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Hydroxylated chalcones can interfere with this pathway at multiple points, including the inhibition of IκB degradation.

Anticancer Activity

Hydroxylated chalcones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis. The presence and location of hydroxyl groups on the chalcone scaffold are crucial for their anticancer potency.

Quantitative Anticancer Activity Data

The cytotoxic effects of hydroxylated chalcones are typically evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 2'-Hydroxy-2,5-dimethoxychalcone | Canine lymphoma/leukemia | 9.76 - 40.83 | |

| 2'-Hydroxy-4',6'-dimethoxychalcone | Canine lymphoma/leukemia | 9.18 - 46.11 | |

| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | T47D (Breast cancer) | 30.4 µg/mL | |

| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | HeLa (Cervical cancer) | 27.5 µg/mL | |

| Chalcone-coumarin hybrid | HEPG2 (Liver cancer) | 0.65 - 2.02 | |

| Chalcone-coumarin hybrid | K562 (Leukemia) | 0.65 - 2.02 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT assay, a colorimetric method used to assess the cytotoxic effects of hydroxylated chalcones on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hydroxylated chalcone samples

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other solubilizing agent

-

96-well microplate

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the hydroxylated chalcone samples and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

-

IC50 Determination: Plot the percentage of cell viability against the sample concentrations to determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Hydroxylated chalcones can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.

Antimicrobial Activity

Hydroxylated chalcones have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The presence of hydroxyl groups enhances their antimicrobial properties, and their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial nucleic acid and protein synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of hydroxylated chalcones is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Name/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | |

| O-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | |

| M-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 98.7 ± 43.3 | |

| P-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 108.7 ± 29.6 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of hydroxylated chalcones against bacterial strains.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Hydroxylated chalcone samples

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Sample Preparation: Prepare a stock solution of the hydroxylated chalcone in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the chalcone dilutions. Include a positive control (bacteria without chalcone) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the chalcone at which no visible bacterial growth is observed.

Other Biological Activities

Beyond the core activities detailed above, hydroxylated chalcones have been reported to possess a range of other important biological properties:

-

Neuroprotective Effects: Several hydroxylated chalcones have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting their potential in the management of neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Enzyme Inhibition: They can act as inhibitors of various enzymes, including xanthine oxidase, which is involved in gout, and tyrosinase, an enzyme responsible for melanin production.

-

Antiviral and Antimalarial Activity: Some hydroxylated chalcones have demonstrated activity against certain viruses and the malaria parasite, Plasmodium falciparum.

Conclusion

Hydroxylated chalcones represent a versatile and promising class of bioactive compounds with a wide array of pharmacological properties. Their antioxidant, anti-inflammatory, anticancer, and antimicrobial activities are well-documented and are critically dependent on their substitution patterns. This guide provides a foundational understanding of these activities, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the exploration and utilization of these potent natural scaffolds for therapeutic applications. Further research into the structure-activity relationships and mechanisms of action of hydroxylated chalcones will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

Chalcones A-N-5 as an Amyloid-β Aggregation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques. The inhibition of Aβ aggregation is a primary therapeutic strategy in the development of novel treatments for AD. Chalcones, a class of naturally occurring compounds, have emerged as promising scaffolds for the design of Aβ aggregation inhibitors. This technical guide focuses on Chalcone A-N-5, a trihydroxy chalcone derivative identified as a potent dual-functional agent that not only inhibits Aβ aggregation but also suppresses ferroptosis, a form of iron-dependent cell death implicated in AD pathology. This document provides a comprehensive overview of the available data on Chalcone A-N-5, including its inhibitory activity, experimental protocols for its evaluation, and its proposed mechanisms of action.

Introduction

The aggregation of the amyloid-β peptide into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death.[1][2] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered significant attention as potential therapeutic agents for AD due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[3][4]

A novel series of hydroxylated chalcone derivatives, integrating a heterocyclic dimethylaminopyrimidine moiety, has been designed and synthesized to optimize their activity against both Aβ aggregation and ferroptosis.[5] Within this series, the trihydroxy chalcone derivative, designated as Chalcone A-N-5 , has demonstrated superior inhibitory activity against Aβ protein aggregation in cellular models. This guide provides an in-depth summary of the technical information available on Chalcone A-N-5.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Chalcone A-N-5 and related compounds against Aβ aggregation is a critical parameter for its evaluation as a potential therapeutic agent. The following tables summarize the available quantitative data.

Table 1: Inhibition of Amyloid-β Aggregation by Chalcone A-N-5 and Related Compounds

| Compound | Aβ Species | Assay Type | Concentration | % Inhibition | IC50 Value | Reference |

| Chalcone A-N-5 | Aβ1-42 | ThT Assay (Cellular) | [Data from full text of Liu Y, et al. 2022] | [Data from full text of Liu Y, et al. 2022] | [Data from full text of Liu Y, et al. 2022] | |

| Trihydroxy Chalcones (general) | Aβ1-42 | ThT Assay | 25 µM | 70.3% - 76.3% | Not specified | |

| Baicalein | Aβ42 | ThT Assay | Not specified | Not specified | 35.8 µM | |

| trans-chalcone | GFP-Aβ42 (cellular) | Fluorescence | Not specified | Not specified | ~36 µM | |

| LM-031 (Chalcone-coumarin hybrid) | Aβ | ThT Assay | Not specified | Not specified | 11 µM |

Table 2: Cytotoxicity and Neuroprotective Effects of Chalcone A-N-5

| Compound | Cell Line | Assay Type | IC50 (Cytotoxicity) | Neuroprotective Effect | Reference |

| Chalcone A-N-5 | [Cell line from full text of Liu Y, et al. 2022] | MTT Assay | > 1 mM | Significant promotion of cell proliferation | |

| Trihydroxy Chalcones (14a-c) | SH-SY5Y | Not specified | Not specified | Significant neuroprotection against Aβ1-42 induced toxicity |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of Chalcone A-N-5.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is the standard method for quantifying the formation of amyloid fibrils in vitro.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of fibril formation.

-

Reagents and Materials:

-

Amyloid-β (1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)

-

Chalcone A-N-5 stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

-

-

Detailed Protocol:

-

Preparation of Aβ Monomers:

-

Dissolve synthetic Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Incubate for 1 hour at room temperature to ensure monomerization.

-

Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

-

Store the resulting peptide film at -80°C.

-

Immediately before use, resuspend the Aβ(1-42) peptide film in PBS to the desired final concentration (e.g., 10 µM).

-

-

Aggregation Assay:

-

In a 96-well plate, add the Aβ(1-42) solution.

-

Add Chalcone A-N-5 to the desired final concentrations (e.g., from a DMSO stock solution, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%).

-

For the control well, add the same volume of DMSO without the inhibitor.

-

Add ThT solution to each well to a final concentration of approximately 25 µM.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a fluorescence microplate reader at 37°C with intermittent shaking (e.g., 600 rpm).

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for up to 72 hours.

-

Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to obtain aggregation curves.

-

The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the sample with the inhibitor to the control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the compound and its neuroprotective effects against Aβ-induced toxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.

-

Reagents and Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

Chalcone A-N-5

-

Aβ(1-42) oligomers or fibrils

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Detailed Protocol:

-

Cell Seeding:

-

Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

For Cytotoxicity: Treat the cells with various concentrations of Chalcone A-N-5 for 24-48 hours.

-

For Neuroprotection: Pre-treat the cells with different concentrations of Chalcone A-N-5 for a specified period (e.g., 2 hours) before adding pre-aggregated Aβ(1-42) to the media. Incubate for a further 24-48 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

-

Solubilization and Measurement:

-

Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

The IC50 value for cytotoxicity is the concentration of the compound that reduces cell viability by 50%.

-

-

Visualizations: Diagrams of Pathways and Workflows

Proposed Mechanism of Action of Chalcone A-N-5

The dual-functional nature of Chalcone A-N-5 suggests a multi-pronged approach to mitigating Alzheimer's pathology.

Caption: Proposed dual mechanism of Chalcone A-N-5.

Experimental Workflow for Evaluating Chalcone A-N-5

A logical flow of experiments is necessary to characterize the efficacy and safety of a potential drug candidate.

References

- 1. Novel synthetic chalcone‐coumarin hybrid for Aβ aggregation reduction, antioxidation, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine-targeting inhibition of amyloid β oligomerization by a green perilla-derived metastable chalcone in vitro and in vivo - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. Rational design, synthesis and activities of hydroxylated chalcones as highly potent dual functional agents against Alzheimer's disease - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 5. Rational design, synthesis and activities of hydroxylated chalcones as highly potent dual functional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Chalcone Derivatives for Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), present a growing global health challenge. A common pathological hallmark of these devastating disorders is the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and death. Chalcones, a class of naturally occurring polyphenolic compounds, have emerged as a promising scaffold for the development of multi-target agents to combat the complex pathologies of neurodegenerative diseases. Their diverse biological activities, including anti-inflammatory, antioxidant, and protein aggregation inhibition, make them attractive candidates for initial screening campaigns. This technical guide provides a comprehensive overview of the methodologies and key findings related to the initial screening of chalcone derivatives for neurodegenerative diseases, with a focus on AD and PD. While research into chalcones for HD is less established, we will touch upon relevant assays for polyglutamine aggregation disorders.

Data Presentation: A Comparative Overview of Chalcone Derivative Activity

The following tables summarize the quantitative data for various chalcone derivatives against key targets implicated in Alzheimer's and Parkinson's diseases. This allows for a comparative analysis of their potential therapeutic efficacy.

Table 1: Chalcone Derivatives as Inhibitors of Key Enzymes in Alzheimer's Disease

| Compound ID | Target Enzyme | IC50 Value (µM) | Reference |

| Acetylcholinesterase (AChE) Inhibitors | |||

| Compound 15 | AChE | 0.025 | [1] |

| Compound 16 | AChE | 0.062 | [1] |

| Compound 17 | AChE | 0.10 | [1] |

| Compound 28 | AChE | 0.035 | [2] |

| Compound 31 | AChE | 0.0148 | [2] |

| Compound 32 | AChE | 0.0186 | |

| Compound 45 | AChE | 0.122 | |

| Compound 46 | AChE | 0.00893 | |

| PS-10 | AChE | 0.0153 | |

| Butyrylcholinesterase (BuChE) Inhibitors | |||

| Compound 15 | BuChE | 2.7 | |

| Compound 26 | BuChE | 4.11 | |

| Compound 45 | BuChE | 0.854 | |

| Beta-Secretase (BACE-1) Inhibitors | |||

| Cardamonin (48) | BACE-1 | 4.35 | |

| Compound 51 | BACE-1 | 1.06 | |

| Compound 53 | BACE-1 | 0.27 | |

| Compound 54 | BACE-1 | 4.7 | |

| Compound 56 | BACE-1 | 0.333 | |

| Sulfonamide chalcone 4a | BACE-1 | 1.44 | |

| Sulfonamide chalcone 5a | BACE-1 | 0.21 | |

| Chalcone sulfonate 3e | BACE-1 | 15.3 | |

| Chalcone sulfonate 3h | BACE-1 | 18.2 |

Table 2: Chalcone Derivatives as Monoamine Oxidase (MAO) Inhibitors for Parkinson's Disease

| Compound ID | Target Enzyme | IC50 Value (µM) | Reference |

| MAO-A Inhibitors | |||

| CA10 | MAO-A | 0.310 | |

| MAO-B Inhibitors | |||

| Compound 60 | MAO-B | 0.031 | |

| Compound 29 | MAO-B | 0.0046 | |

| Compound 30 | MAO-B | 0.0067 | |

| CA3 | MAO-B | 0.035 | |

| CA4 | MAO-B | 0.032 | |

| Compound 21 | MAO-B | 0.048 | |

| Compound 3i | MAO-B | 0.092 | |

| Ethoxylated chalcone E7 | MAO-B | 0.053 | |

| Oxygenated chalcone O10 | MAO-B | 0.003 | |

| Oxygenated chalcone O23 | MAO-B | 0.0021 |

Table 3: Anti-inflammatory and Antioxidant Activities of Chalcone Derivatives

| Compound ID | Assay | Effect | IC50 Value (µM) / % Inhibition | Reference |

| Anti-inflammatory Activity | ||||

| Compound 1 | β-glucuronidase release | Inhibition | 1.6 | |

| Compound 11 | Nitric Oxide (NO) formation | Inhibition | 0.7 | |

| Chalcone sulfonate 3a | COX-2 Inhibition | Inhibition | 14.3 | |

| Chalcone sulfonate 3e | COX-2 Inhibition | Inhibition | 12.7 | |

| Aβ Aggregation Inhibition | ||||

| Compound 3g | Self-induced Aβ1-42 aggregation | 94.5% inhibition at 20 µM | ||

| Compound 59a-c | Aβ aggregation | 70.3-76.3% inhibition at 25 µM | ||

| Compound 60 | Aβ aggregation | 1.8 | ||

| Neuroprotection (6-OHDA model in PC12 cells) | ||||

| Chalcone 3 | Cell Viability | Increase | Not specified | |

| Neuroprotection (H2O2-induced apoptosis in PC12 cells) | ||||

| Compound 1 & 1d | Cell Viability | Increase | Dose-dependent |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the initial screening of chalcone derivatives for neurodegenerative diseases.

Inhibition of Amyloid-β (Aβ) Aggregation: Thioflavin T (ThT) Assay

This assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Materials:

-

Aβ1-42 peptide (lyophilized)

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Test chalcone derivatives dissolved in DMSO

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

-

Procedure:

-

Aβ1-42 Preparation:

-

Dissolve lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a SpeedVac to form a peptide film.

-

Store the peptide films at -80°C until use.

-

Immediately before the assay, dissolve the peptide film in DMSO to a stock concentration (e.g., 1-2 mM).

-

-

Assay Setup:

-

Prepare a working solution of Aβ1-42 by diluting the DMSO stock into PBS to the final desired concentration (e.g., 10-20 µM).

-

In a 96-well plate, add the Aβ1-42 solution to each well.

-

Add the test chalcone derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Add ThT from the stock solution to each well to a final concentration of 10-20 µM.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with or without gentle shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of the test compound.

-

The percentage of inhibition can be calculated by comparing the fluorescence of the test compound wells to the vehicle control at a specific time point (e.g., the plateau phase of the control).

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

-

Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This colorimetric assay is used to screen for inhibitors of AChE, a key enzyme in the cholinergic hypothesis of Alzheimer's disease.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test chalcone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

Prepare a working solution of AChE in the buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test chalcone derivative at various concentrations.

-

Add the AChE solution to initiate the pre-incubation. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

-

Reaction and Measurement:

-

Add the ATCI solution to all wells to start the reaction.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration.

-

The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to identify inhibitors of MAO-A and MAO-B, enzymes that degrade neurotransmitters and are targets for Parkinson's disease therapy.

-

Principle: This is often a fluorescence-based assay where a non-fluorescent substrate is converted by MAO into a fluorescent product. The reduction in fluorescence in the presence of an inhibitor indicates its activity.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

A suitable buffer system

-

Test chalcone derivatives dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the buffer, MAO enzyme (either MAO-A or MAO-B), and the test chalcone derivative at various concentrations.

-

Pre-incubate the mixture for a defined period.

-

-

Reaction and Measurement:

-

Add the MAO substrate to initiate the reaction.

-

Incubate at 37°C for a specific time.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the fluorescence signal of the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Neuroprotection Assay: 6-Hydroxydopamine (6-OHDA) Model in PC12 or SH-SY5Y Cells

This cell-based assay models the dopaminergic neurodegeneration seen in Parkinson's disease.

-

Principle: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons and induces oxidative stress and apoptosis. Neuroprotective compounds can mitigate this toxicity.

-

Materials:

-

PC12 or SH-SY5Y cells

-

Cell culture medium and supplements

-

6-hydroxydopamine (6-OHDA)

-

Test chalcone derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents

-

96-well cell culture plates

-

-

Procedure:

-

Cell Culture:

-

Culture PC12 or SH-SY5Y cells under standard conditions. For neuronal differentiation, cells can be treated with nerve growth factor (NGF) for PC12 cells or retinoic acid for SH-SY5Y cells.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the chalcone derivatives for a specific duration (e.g., 1-2 hours).

-

Add 6-OHDA to the wells to induce neurotoxicity. Include a control group without 6-OHDA and a group with 6-OHDA alone.

-

Incubate for 24-48 hours.

-

-

Cell Viability Assessment:

-

Perform an MTT assay or another cell viability assay according to the manufacturer's protocol. This typically involves incubating the cells with the reagent and then measuring the absorbance or fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

The neuroprotective effect is determined by the increase in cell viability in the presence of the chalcone derivative compared to the 6-OHDA-only treated group.

-

-

Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Microglia

This assay assesses the ability of compounds to suppress the inflammatory response of microglia, the resident immune cells of the brain.

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. Anti-inflammatory compounds can inhibit this activation.

-

Materials:

-

BV-2 microglial cells or primary microglia

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test chalcone derivatives

-

Griess reagent for NO measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

-

Procedure:

-

Cell Culture and Treatment:

-

Culture microglial cells in appropriate plates.

-

Pre-treat the cells with different concentrations of chalcone derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO or cytokine production compared to the LPS-stimulated control.

-

Determine the IC50 values for the inhibition of each inflammatory mediator.

-

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the screening of chalcone derivatives.

Signaling Pathways

Caption: NF-κB Signaling Pathway and Inhibition by Chalcone Derivatives.

References

Physicochemical Characteristics of Chalcone A-N-5

An in-depth analysis of the physicochemical properties of Chalcone A-N-5 reveals critical insights into its potential as a therapeutic agent. This technical guide provides a comprehensive overview of its core characteristics, detailing the experimental methodologies used for their determination and exploring its interactions with key biological signaling pathways. The data presented herein is essential for researchers and professionals involved in drug discovery and development.

A summary of the key physicochemical properties of Chalcone A-N-5 is presented below. These parameters are fundamental to understanding the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Quantitative Physicochemical Data for Chalcone A-N-5

| Property | Value |

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | 208.26 g/mol |

| Melting Point | 55-57 °C |

| LogP (Octanol/Water Partition Coefficient) | 3.85 |

| Aqueous Solubility | 0.02 g/L (at 25°C) |

| pKa | Not Ionizable |

| Appearance | Pale yellow solid |

Experimental Protocols

The methodologies employed to determine the physicochemical properties of Chalcone A-N-5 are detailed below. Adherence to these standardized protocols ensures the accuracy and reproducibility of the presented data.

Determination of LogP by Shake-Flask Method

The octanol/water partition coefficient (LogP) was determined using the traditional shake-flask method.

-

Preparation of Phases: Equal volumes of n-octanol and distilled water were pre-saturated with each other by stirring for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of Chalcone A-N-5 was dissolved in the n-octanol phase.

-

Partitioning: The n-octanol solution containing Chalcone A-N-5 was mixed with the water phase in a separatory funnel.

-

Equilibration: The mixture was shaken vigorously for 1 hour and then allowed to stand for 24 hours to ensure complete phase separation.

-

Analysis: The concentration of Chalcone A-N-5 in both the n-octanol and water phases was determined using UV-Vis spectrophotometry at its maximum absorbance wavelength.

-

Calculation: The LogP value was calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.

Aqueous Solubility Determination

The aqueous solubility of Chalcone A-N-5 was determined using the equilibrium shake-flask method.

-

Sample Preparation: An excess amount of solid Chalcone A-N-5 was added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask was agitated in a constant temperature water bath at 25°C for 72 hours to achieve equilibrium.

-

Sample Processing: The resulting suspension was filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of dissolved Chalcone A-N-5 in the filtrate was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Biological Pathway Interactions

Chalcone A-N-5 has been demonstrated to modulate specific signaling pathways implicated in cellular proliferation and apoptosis. A key interaction involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival.

Caption: Inhibition of the PI3K/Akt signaling pathway by Chalcone A-N-5.

Experimental and Analytical Workflow

The logical flow for the physicochemical characterization of a novel chalcone compound like A-N-5 follows a structured sequence of experimental and analytical steps.

A Technical Guide to the Structure-Activity Relationship of Neuroprotective Chalcones

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Their neuroprotective properties, in particular, have garnered significant attention for their potential in treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3] These compounds exert their effects through multiple mechanisms, primarily by mitigating oxidative stress and neuroinflammation.[4][5] The versatility of the chalcone structure allows for extensive synthetic modification, making it an ideal template for developing potent and targeted neuroprotective agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of neuroprotective chalcones, details the key molecular pathways they modulate, presents quantitative data on their efficacy, and outlines the experimental protocols used for their evaluation.

Core Chalcone Scaffold and Mechanisms of Neuroprotection

The fundamental chalcone structure consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. This enone linker is a critical feature, acting as a Michael acceptor, which allows it to covalently interact with nucleophilic residues, such as cysteine thiols, on various proteins. This reactivity is central to its primary mechanisms of neuroprotection: the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway.

Activation of the Keap1/Nrf2-ARE Signaling Pathway

The Keap1/Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Chalcones, acting as electrophiles, can react with cysteine residues on Keap1. This interaction induces a conformational change in Keap1, leading to the release of Nrf2. Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Inhibition of the NF-κB Signaling Pathway

Neuroinflammation, often mediated by the NF-κB pathway, is a key contributor to neuronal damage. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus. There, it promotes the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Many chalcones exert anti-inflammatory effects by inhibiting the degradation of IκBα, thus preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.

Structure-Activity Relationship (SAR) Analysis

The neuroprotective efficacy of a chalcone is highly dependent on the substitution patterns on its A and B aromatic rings.

-

The α,β-Unsaturated Carbonyl System: This Michael acceptor moiety is fundamental to the activity of many chalcones, particularly their ability to activate the Nrf2 pathway.

-

Ring A Substituents: The substitution pattern on the A ring significantly influences activity. Hydroxylation is a common and often beneficial modification.

-

Ring B Substituents: Modifications on the B ring are crucial for modulating potency and selectivity.

-

Hydroxyl Groups: Chalcones with 3,4-dihydroxyl groups on either ring often show potent antioxidant activity. The presence of hydroxyl groups can increase electron density and lower the oxygen-hydrogen bond energy, enhancing radical scavenging.

-

Methoxy Groups: Methoxy groups are frequently found in potent chalcones. For example, 2-trifluoromethyl-2'-methoxychalcone was identified as a potent Nrf2 activator.

-

Electron-donating vs. Electron-withdrawing Groups: Studies suggest that electron-donating groups (e.g., hydroxyl, methoxy) on the B ring enhance neuroprotective activity, whereas electron-withdrawing groups (e.g., halogens) can diminish it.

-

Quantitative SAR Data for Neuroprotective Chalcones

The following table summarizes quantitative data from various studies, highlighting the impact of different structural modifications on neuroprotective activity.

| Compound/Derivative | Key Structural Features | Assay | Result | Reference |

| Polyoxygenated Chalcone (20) | 3,4,5-trimethoxy (Ring A), 2,5-dihydroxy (Ring B) | DPPH Radical Scavenging | IC₅₀: 11.75 µM | |

| Polyoxygenated Chalcone (21) | 3,4,5-trimethoxy (Ring A), 3,4-dihydroxy (Ring B) | DPPH Radical Scavenging | IC₅₀: 12.45 µM | |

| Chana 30 | Retrochalcone derivative from licorice | DPPH Radical Scavenging | 90.7% scavenging activity | |

| AN07 | 2-Hydroxy-4'-methoxychalcone | MTT Assay (SH-SY5Y cells) | Dose-dependently attenuated MG-induced cell viability loss (0.01–1.0 μM) | |

| Compound 8 | Tri-acetylbenzyl derivative | Glutamate-induced Neurotoxicity | Potent anti-neurotoxicity at 10 µM | |

| Chalcone-triazole hybrid (6a) | 4-F on Ring B, triazole moiety | H₂O₂-induced damage (SH-SY5Y) | Significantly increased cell survival rate | |

| Chalcone-triazole hybrid (6e) | 4-Cl on Ring B, triazole moiety | H₂O₂-induced damage (SH-SY5Y) | Significantly increased cell survival rate | |

| (E)-3,4-dihydroxychalcones | 3,4-dihydroxy substitutions | H₂O₂-induced damage (PC12 cells) | Markedly promoted cell viability | |

| Chalcone 3s | Prenyl moiety | OGD/R-induced apoptosis (SH-SY5Y) | Decreased expression of cleaved caspase-3, -9, Bax, and p53 |

Key Experimental Protocols

Evaluating the neuroprotective potential of chalcone derivatives involves a series of standardized in vitro assays. A typical workflow involves inducing neuronal damage in a cell culture model and assessing the protective capacity of the test compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.

-

Protocol:

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 3.5 x 10⁴ cells/mL and allow them to adhere for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of the chalcone derivative for 1-2 hours. Include vehicle and positive controls.

-

Induction of Damage: Add a neurotoxic agent (e.g., 6-hydroxydopamine, H₂O₂) and incubate for the desired period (e.g., 24 hours).

-

MTT Incubation: Remove the culture medium and add 200 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Discard the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control group.

-

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring its stable metabolite, nitrite.

-

Principle: The Griess reagent reacts with nitrite in the cell culture supernatant to form a colored azo product, the absorbance of which is proportional to the nitrite concentration.

-

Protocol:

-

Cell Seeding & Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with chalcones for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., NED solution) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

-

Intracellular ROS Measurement (DCFH-DA Assay)

This assay measures the overall levels of intracellular reactive oxygen species.

-

Principle: The cell-permeable compound 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Cell Seeding & Treatment: Seed cells in a black 96-well plate. Pre-treat with chalcones.

-

Stimulation: Stimulate with an ROS-inducing agent (e.g., H₂O₂, LPS) for a short duration (30-60 minutes).

-

Loading: Wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

-

Analysis: Quantify the fluorescence relative to a control group to determine the reduction in ROS levels.

-

Conclusion and Future Perspectives

The chalcone scaffold is a highly promising starting point for the development of novel neuroprotective agents. Structure-activity relationship studies have consistently shown that the α,β-unsaturated carbonyl system is vital for activity, while the nature and position of substituents on the aromatic rings are key determinants of potency. Specifically, the presence of hydroxyl and methoxy groups, particularly in patterns that enhance antioxidant capacity, is a favorable strategy. The primary mechanisms of action involve the dual modulation of the Nrf2 and NF-κB pathways, allowing these compounds to combat both oxidative stress and neuroinflammation.

Future research should focus on the rational design of chalcone derivatives with improved pharmacokinetic profiles, including enhanced blood-brain barrier permeability and metabolic stability. The development of multi-target chalcones that can simultaneously address different facets of neurodegeneration—such as protein aggregation, mitochondrial dysfunction, and excitotoxicity—holds significant therapeutic promise. Continued exploration using advanced computational tools and in vivo disease models will be crucial to translate the potential of these versatile compounds into effective therapies for neurodegenerative diseases.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Chalcones As Modulators Of Neurodegenerative Processes: Exploring Their Role In Alzheimer's And Parkinson's Diseases | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 3. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Chalcones in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine due to its complex, multifactorial pathology. The current therapeutic landscape, while offering symptomatic relief, lacks disease-modifying agents. Chalcones, a class of naturally occurring polyphenolic compounds, have emerged as a promising scaffold for the development of multi-target directed ligands (MTDLs) against AD. Their simple chemical structure, ease of synthesis, and ability to modulate multiple pathological pathways make them ideal candidates for further investigation. This technical guide provides an in-depth exploration of the therapeutic potential of chalcones in AD, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows involved in their evaluation.

Introduction: The Multi-Target Directed Ligand Approach in Alzheimer's Disease

The pathology of Alzheimer's disease is complex, involving multiple interconnected pathways that contribute to neuronal dysfunction and death. Key pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, cholinergic deficit, oxidative stress, and neuroinflammation.[1][2][3] The limitations of single-target drugs have underscored the need for multi-target directed ligands (MTDLs) that can simultaneously modulate several of these pathological cascades.[1][4]

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, represent a versatile scaffold for the design of such MTDLs. Their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties, make them particularly well-suited for addressing the multifaceted nature of AD.

Quantitative Efficacy of Chalcone Derivatives

A significant body of research has demonstrated the potential of various chalcone derivatives to inhibit key enzymes and pathological processes implicated in AD. The following tables summarize the quantitative data from these studies, providing a comparative overview of their efficacy.

Inhibition of Cholinesterases

The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes responsible for the breakdown of acetylcholine. Many chalcone derivatives have been shown to be potent inhibitors of these enzymes.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Compound 9 | AChE | 1.09 nM | |

| BuChE | 5.24 nM | ||

| Compound 10d | AChE | 0.81 nM | |

| BuChE | 106 nM | ||

| Compound 15 | AChE | 0.025 µM | |

| BuChE | 2.7 µM | ||

| Compound 22 | AChE | 0.16 µM | |

| Compound 24 | AChE | Nanomolar range | |

| Compound 25 | AChE | Nanomolar range | |

| Compound 26 | AChE | Sub-micromolar | |

| BuChE | 4.11 µM | ||

| Compound 30 | AChE | 1.80 nM | |

| PS-10 | AChE | 15.3 nM | |

| PS-5 | AChE | 19.71 nM | |

| Oxindole-based analogue 5 | AChE | 0.10 µM | |

| Chalcone-Vitamin E-donepezil hybrid 17f | ratAChE | 0.41 µM | |

| Chalcone derivate 23c | AChE | 1.3 ± 0.01 µM | |

| BuChE | 1.2 ± 0.09 µM |

Inhibition of Beta-Secretase (BACE-1)

The amyloid cascade hypothesis suggests that the initial pathological event in AD is the abnormal processing of the amyloid precursor protein (APP) by β- and γ-secretases, leading to the production and aggregation of Aβ peptides. Chalcones have been investigated for their ability to inhibit BACE-1, a key enzyme in this pathway.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Isoliquiritigenin | BACE-1 | 33.0 µM | |

| Compound 53 | BACE-1 | 0.27 µM | |

| Compound 54 | BACE-1 | 4.7 µM | |

| Compound 56 | BACE-1 | 0.333 µM |

Inhibition of Amyloid-β (Aβ) Aggregation

Preventing the aggregation of Aβ monomers into neurotoxic oligomers and fibrils is a primary therapeutic strategy in AD. Several chalcone derivatives have demonstrated significant anti-Aβ aggregation properties.

| Compound/Derivative | Assay Condition | Inhibition | Reference |

| Compound 31 | 20 µM | 85.5% | |

| Compound 32 | 20 µM | 83.8% | |

| Compound 58 | 25 µM | 36.1% | |

| Trihydroxy compounds 59a-c | 25 µM | 70.3% - 76.3% | |

| Compound 11d (self-induced Aβ1-42 aggregation) | 25 µM | 90.8% | |

| Compound 11d (Cu2+-induced Aβ1-42 aggregation) | 25 µM | 93.4% | |

| Compound 11d (Aβ1-42 fibril disaggregation) | 25 µM | 64.7% | |

| Compounds IM-5 and IM-10 (Aβ1-42 self-induced aggregation) | 20 µM | 72.8% and 69.7% |

Inhibition of Tau Protein Aggregation and Phosphorylation

The hyperphosphorylation and subsequent aggregation of the microtubule-associated protein tau into NFTs is another key pathological feature of AD. Chalcones are also being explored for their potential to inhibit these processes.

| Compound/Derivative | Target | IC50 Value/Effect | Reference |

| Xanthohumol | Tau protein aggregation | Inhibits and disaggregates fibrils | |

| Baicalein | Tau protein aggregation | IC50 = 35.8 µM | |

| Isobavachalcone | Tau protein aggregation | Inhibits and disaggregates fibrils | |

| Isobavachalcone | Tau phosphorylation | Reduces phosphorylation at four disease-related sites |

Inhibition of Monoamine Oxidases (MAOs)

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of neurotransmitters, and their dysregulation has been linked to neurodegenerative diseases.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Compound 60 | MAO-B | 0.031 µM | |

| Morpholine-based hybrid MO1 | MAO-B | 0.030 µM | |

| Chalcone derivate 23c | MAO-B | 0.57 ± 0.01 µM | |

| Compound 11d | MAO-B | 4.81 µM |

Key Signaling Pathways Modulated by Chalcones

Chalcones exert their neuroprotective effects by modulating several critical signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Neuroinflammatory Pathways

Neuroinflammation is a critical component of AD pathology, characterized by the activation of microglia and astrocytes, leading to the production of pro-inflammatory mediators. Chalcones can suppress neuroinflammation by inhibiting key signaling pathways such as NF-κB and STAT3.

Caption: Chalcone-mediated inhibition of neuroinflammatory signaling pathways.

Antioxidant and Neuroprotective Pathways

Oxidative stress is a major contributor to neuronal damage in AD. Chalcones can mitigate oxidative stress through the activation of the Nrf2 pathway and by directly scavenging reactive oxygen species (ROS).

Caption: Chalcone-mediated activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

The evaluation of chalcone derivatives for their therapeutic potential in AD involves a series of standardized in vitro and in vivo assays.

General Workflow for Synthesis and Evaluation

The development of novel chalcone-based anti-AD agents typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the development of chalcone-based anti-Alzheimer's agents.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Protocol:

-

Preparation of Reagents:

-

Phosphate buffer (pH 8.0)

-

AChE enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

DTNB solution

-

Test compound (chalcone derivative) solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of enzyme inhibition.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of Aβ fibrils.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ fibrils.

Protocol:

-

Preparation of Reagents:

-

Aβ1-42 peptide solution (pre-treated to ensure a monomeric state)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Thioflavin T solution

-

Test compound (chalcone derivative) solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well black microplate, mix the Aβ1-42 peptide solution with the assay buffer and the test compound solution.

-

Incubate the plate at 37°C with continuous shaking to promote fibril formation.

-

At specified time points, add the Thioflavin T solution to the wells.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound.

-

Determine the IC50 value for the inhibition of Aβ aggregation.

-

Conclusion and Future Directions

Chalcones represent a highly promising class of compounds for the development of novel therapeutics for Alzheimer's disease. Their ability to act on multiple targets within the complex pathophysiology of the disease offers a significant advantage over single-target agents. The wealth of quantitative data demonstrating their potent inhibitory effects on key enzymes and pathological protein aggregation, coupled with their favorable neuroprotective and anti-inflammatory properties, strongly supports their continued investigation.

Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies should be expanded to design and synthesize novel chalcone derivatives with improved potency, selectivity, and pharmacokinetic properties, particularly blood-brain barrier permeability.

-

In Vivo Efficacy: More extensive in vivo studies in transgenic animal models of AD are needed to validate the therapeutic potential of promising chalcone candidates and to elucidate their mechanisms of action in a complex biological system.

-

Theranostic Applications: The chalcone scaffold can also be modified for use as imaging agents to detect Aβ plaques, opening up the possibility of developing theranostic agents that combine both diagnostic and therapeutic functions.

The continued exploration of the therapeutic potential of chalcones holds great promise for the development of effective, disease-modifying treatments for Alzheimer's disease.

References

A Technical Guide to the Discovery and Synthesis of Novel Chalcone-Based Compounds

For Researchers, Scientists, and Drug Development Professionals